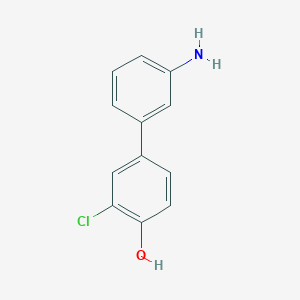
2-Chloro-5-(3-cyanophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-cyanophenyl)phenol, commonly known as 2-CPCP, is a phenolic compound that has been used in a variety of scientific and industrial applications. 2-CPCP is a white crystalline solid with a melting point of 166-168°C and a boiling point of 278°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. 2-CPCP is used as a reagent in organic synthesis, as a precursor to other compounds, and in the pharmaceutical industry. It is also used in the production of dyes, pigments, and other materials.
作用機序
2-CPCP is an organic compound that can serve as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. The mechanism of action of 2-CPCP is based on the formation of an intermediate complex between the 2-CPCP and the substrate. This intermediate complex is then broken down to form the desired product.
Biochemical and Physiological Effects
2-CPCP has been studied for its biochemical and physiological effects. It has been found to have antifungal, antibacterial, and antiviral properties. It has also been found to have anti-inflammatory, antioxidant, and anti-tumor activities. In addition, 2-CPCP has been found to have a protective effect against oxidative stress and to be a potential therapeutic agent for the treatment of Alzheimer's disease.
実験室実験の利点と制限
The use of 2-CPCP in lab experiments offers several advantages. It is easy to obtain and is relatively inexpensive. It is also a versatile reagent, which makes it suitable for a variety of applications. Additionally, it is a safe and non-toxic compound, which makes it suitable for use in laboratory experiments.
The main limitation of 2-CPCP is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its low melting point can make it difficult to handle in certain applications.
将来の方向性
There are a number of potential future directions for the use of 2-CPCP. It could be used in the development of new drugs, as a catalyst in the synthesis of other compounds, and as a model compound for the study of the mechanism of action of other compounds. Additionally, it could be used in the production of dyes, pigments, and other materials. Finally, it could be used in the development of new technologies, such as nanotechnology and biosensors.
合成法
2-CPCP can be synthesized through two methods: the Hofmann rearrangement and the Friedel-Crafts acylation. In the Hofmann rearrangement, 2-CPCP is synthesized from the reaction of phenol with chloroacetyl chloride in the presence of an alkali. In the Friedel-Crafts acylation, 2-CPCP is synthesized from the reaction of phenol with an acyl halide in the presence of an aluminum chloride catalyst.
科学的研究の応用
2-CPCP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a precursor to other compounds, and in the pharmaceutical industry. It has also been used in the production of dyes, pigments, and other materials. In addition, 2-CPCP has been used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a model compound for the study of the mechanism of action of other compounds.
特性
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZLOOCVAMNNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685849 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-cyanophenyl)phenol | |
CAS RN |
1261919-35-0 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














